molecular formula C8H18O2 B13431457 (2S,3R)-2-ethylhexane-1,3-diol CAS No. 4780-68-1

(2S,3R)-2-ethylhexane-1,3-diol

Cat. No.: B13431457
CAS No.: 4780-68-1
M. Wt: 146.23 g/mol
InChI Key: RWLALWYNXFYRGW-JGVFFNPUSA-N
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Description

(2S,3R)-2-ethylhexane-1,3-diol is a chiral diol with two stereocenters, making it an interesting compound in the field of organic chemistry. The compound’s structure consists of a hexane backbone with hydroxyl groups attached to the first and third carbon atoms, and an ethyl group attached to the second carbon atom. The stereochemistry is specified by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-ethylhexane-1,3-diol can be achieved through various methods. One common approach involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the asymmetric dihydroxylation of alkenes using osmium tetroxide (OsO4) in the presence of chiral ligands to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method is preferred due to its efficiency and scalability. The use of chiral catalysts can help in achieving the desired stereochemistry on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-ethylhexane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

(2S,3R)-2-ethylhexane-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-2-ethylhexane-1,3-diol depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-ethylhexane-1,3-diol
  • (2R,3R)-2-ethylhexane-1,3-diol
  • (2R,3S)-2-ethylhexane-1,3-diol

Uniqueness

(2S,3R)-2-ethylhexane-1,3-diol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its diastereomers and enantiomers. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

4780-68-1

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

(2S,3R)-2-ethylhexane-1,3-diol

InChI

InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8+/m0/s1

InChI Key

RWLALWYNXFYRGW-JGVFFNPUSA-N

Isomeric SMILES

CCC[C@H]([C@@H](CC)CO)O

Canonical SMILES

CCCC(C(CC)CO)O

Origin of Product

United States

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